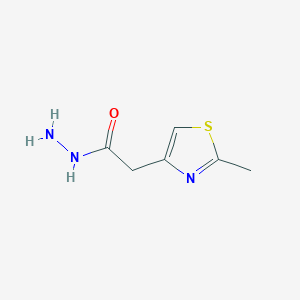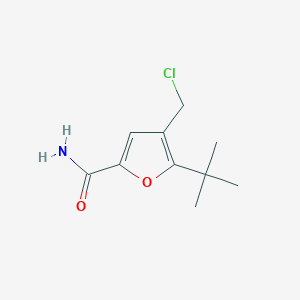
4-Allylthiosemicarbazide
Übersicht
Beschreibung
4-Allylthiosemicarbazide is a chemical compound with the molecular formula C4H9N3S . It has a molecular weight of 131.2 and is also known by other names such as N-allylhydrazinecarbothioamide .
Synthesis Analysis
4-Allylthiosemicarbazide can be synthesized from Allyl isothiocyanate . The synthesis involves the condensation reaction between 1-(morpholin-4-yl)propane-1,2-dione and 4-allylthiosemicarbazide in an ethanol solution .Molecular Structure Analysis
The molecular structure of 4-Allylthiosemicarbazide consists of an organic substituent in place of one or more H’s of the parent molecule .Chemical Reactions Analysis
Thiosemicarbazides, such as 4-Allylthiosemicarbazide, are precursors to thiosemicarbazones . They form stable coordination compounds with nearly all transition metals . Many of these substances exhibit biological activity .Physical And Chemical Properties Analysis
4-Allylthiosemicarbazide is a white to light yellow crystalline powder . It has a melting point of 93-96°C and a predicted boiling point of 209.8±33.0°C . Its solubility is slight in acetone and sparing in DMSO .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Allylthiosemicarbazide: has been studied for its effectiveness as a corrosion inhibitor, particularly for carbon steel in acidic environments. Research indicates that it acts as a mixed-type inhibitor, increasing in efficiency with concentration. It’s believed to form a protective film on the metal surface, shielding it from corrosive media .
Antimicrobial Activity
This compound has shown potential in combating bacterial infections. It’s been part of studies targeting Gram-positive bacteria, where its efficacy could lead to new treatments for bacterial diseases .
Anti-inflammatory Properties
Thiosemicarbazide derivatives, including 4-Allylthiosemicarbazide , are recognized for their anti-inflammatory capabilities. They are considered for the development of new anti-inflammatory drugs .
Anticancer Activity
Molecular docking techniques have been used to explore the binding of thiosemicarbazide derivatives with cancer targets4-Allylthiosemicarbazide has been part of this research, indicating its potential role in cancer treatment strategies .
Quantum Chemical Analysis
The compound’s electronic properties have been analyzed using quantum chemical calculations. These studies help understand the molecule’s behavior and predict its reactivity, which is crucial for designing inhibitors and drugs .
Antioxidant Properties
In the search for new antioxidants, 4-Allylthiosemicarbazide has been evaluated for its ability to scavenge free radicals. This is important in the context of infections, as oxidative stress can exacerbate disease progression .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPCLANGIXFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191081 | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylthiosemicarbazide | |
CAS RN |
3766-55-0 | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semicarbazide, 4-allyl-3-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 4-Allylthiosemicarbazide in chemical synthesis?
A1: 4-Allylthiosemicarbazide serves as a versatile building block in organic synthesis. It's primarily used to prepare various heterocyclic compounds, including substituted triazoles [] and imidazolidinediones []. These heterocyclic compounds often exhibit biological activities, making them attractive targets for pharmaceutical research.
Q2: How does 4-Allylthiosemicarbazide interact with metal ions, and what are the implications of this interaction?
A2: 4-Allylthiosemicarbazide acts as a ligand, readily forming complexes with various metal ions, including Copper (I) [], Chromium (III) [], Palladium (II), Gold (III), and Silver (I) []. This complexation ability stems from the presence of sulfur and nitrogen donor atoms within its structure. These metal complexes can exhibit distinct properties compared to the free ligand, opening possibilities for applications in areas like catalysis and analytical chemistry. For instance, 4-Allylthiosemicarbazide enables the cloud point extraction of Pd(II), Au(III), and Ag(I), facilitating their preconcentration and detection by graphite furnace atomic absorption spectrometry [].
Q3: Has 4-Allylthiosemicarbazide demonstrated any promising biological activities?
A3: While 4-Allylthiosemicarbazide itself hasn't been extensively studied for biological activity, its derivatives show promising results. For example, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles synthesized from 4-Allylthiosemicarbazide were tested for antibacterial and antifungal effects against various microorganisms, including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger and Candida albicans []. Similarly, synthesized 1-substituted benzylideneamino-2-thioxo-3-allyl-4,5-imidazolidinediones, also derived from 4-Allylthiosemicarbazide, exhibited anticonvulsant activity in mice models [].
Q4: What is the structural characterization of 4-Allylthiosemicarbazide?
A4: 4-Allylthiosemicarbazide has the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy, alongside elemental analysis [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)




![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)



